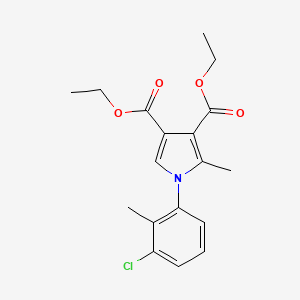![molecular formula C20H24N2O5 B11954277 2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11954277.png)
2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid is a synthetic organic compound with the molecular formula C20H24N2O5 This compound is notable for its complex structure, which includes a phenoxy group, an anilino group, and a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid typically involves multiple steps:
Formation of the Phenoxy Aniline Intermediate: This step involves the reaction of phenol with aniline in the presence of a suitable catalyst to form the phenoxy aniline intermediate.
Attachment of the Butanoic Acid Backbone: The phenoxy aniline intermediate is then reacted with a butanoic acid derivative under controlled conditions to attach the butanoic acid backbone.
Introduction of the Methoxypropyl Group: Finally, the methoxypropyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Corresponding oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid
- 4-Oxo-4-(4-phenoxyanilino)-2-[(2-phenylethyl)amino]butanoic acid
- 4-Oxo-4-(4-phenoxyanilino)-2-[(2-methoxyethyl)amino]butanoic acid
Uniqueness
2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypropyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Propiedades
Fórmula molecular |
C20H24N2O5 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
2-(3-methoxypropylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid |
InChI |
InChI=1S/C20H24N2O5/c1-26-13-5-12-21-18(20(24)25)14-19(23)22-15-8-10-17(11-9-15)27-16-6-3-2-4-7-16/h2-4,6-11,18,21H,5,12-14H2,1H3,(H,22,23)(H,24,25) |
Clave InChI |
SUHVDKQLBJQAKI-UHFFFAOYSA-N |
SMILES canónico |
COCCCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




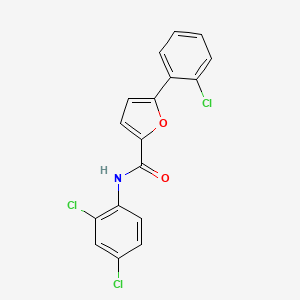
![3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B11954215.png)
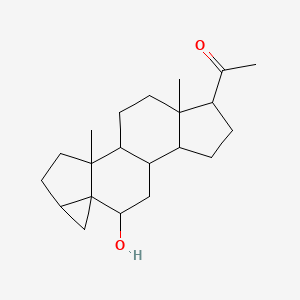
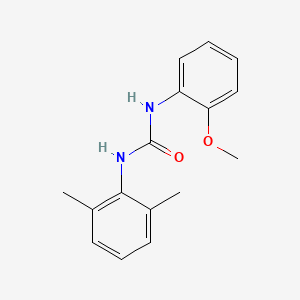
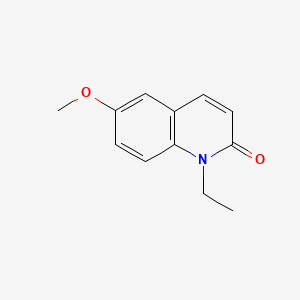
![1,2,4,5-tetrakis[(E)-2-phenylethenyl]benzene](/img/structure/B11954249.png)


![[Phenoxy(diphenyl)methyl]benzene](/img/structure/B11954270.png)

